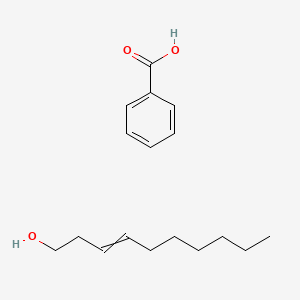
Benzoic acid;dec-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid; dec-3-en-1-ol is a compound that combines the properties of benzoic acid and dec-3-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while dec-3-en-1-ol is an unsaturated alcohol
Synthetic Routes and Reaction Conditions:
Benzoic Acid: One common method for synthesizing benzoic acid is through the oxidation of toluene using potassium permanganate or chromic acid.
Dec-3-en-1-ol: This unsaturated alcohol can be synthesized through the hydroboration-oxidation of dec-3-yne or by the reduction of dec-3-enal using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Dec-3-en-1-ol: Industrial production methods for dec-3-en-1-ol are less common, but it can be produced through the hydrogenation of dec-3-enal using a suitable catalyst.
Types of Reactions:
Oxidation: Benzoic acid can undergo oxidation to form benzoyl peroxide or benzoic anhydride. Dec-3-en-1-ol can be oxidized to dec-3-enal or dec-3-enoic acid.
Reduction: Benzoic acid can be reduced to benzyl alcohol using lithium aluminum hydride. Dec-3-en-1-ol can be reduced to decanol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, or halogens with a Lewis acid catalyst.
Major Products:
Oxidation: Benzoyl peroxide, benzoic anhydride, dec-3-enal, dec-3-enoic acid.
Reduction: Benzyl alcohol, decanol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halobenzoic acids.
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals .
- Dec-3-en-1-ol can be used as an intermediate in the synthesis of fragrances and flavoring agents.
Biology and Medicine:
- Benzoic acid has antimicrobial properties and is used as a food preservative. It is also used in topical medications for its antifungal properties .
- Dec-3-en-1-ol has potential applications in the development of bioactive compounds due to its unsaturated alcohol group.
Industry:
- Benzoic acid is used in the production of plasticizers, resins, and coatings .
- Dec-3-en-1-ol can be used in the formulation of industrial solvents and lubricants.
Benzoic Acid:
- Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cellular processes. It is absorbed into the cell and interferes with the pH balance, leading to the inhibition of enzyme activity .
Dec-3-en-1-ol:
- The mechanism of action of dec-3-en-1-ol is less well-studied, but it is believed to interact with cellular membranes and proteins due to its unsaturated alcohol group, potentially affecting membrane fluidity and protein function.
Comparison with Similar Compounds
Benzoic Acid: Similar compounds include salicylic acid, phthalic acid, and terephthalic acid.
Dec-3-en-1-ol: Similar compounds include decanol, dec-2-en-1-ol, and undec-3-en-1-ol.
Uniqueness:
- The combination of benzoic acid and dec-3-en-1-ol in a single molecule provides a unique set of chemical properties, allowing for diverse reactivity and potential applications in various fields. The presence of both an aromatic carboxylic acid and an unsaturated alcohol group makes this compound versatile for chemical synthesis and industrial applications.
Properties
CAS No. |
93111-14-9 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
benzoic acid;dec-3-en-1-ol |
InChI |
InChI=1S/C10H20O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11;8-7(9)6-4-2-1-3-5-6/h7-8,11H,2-6,9-10H2,1H3;1-5H,(H,8,9) |
InChI Key |
GKPCRSYHCPZNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















